Benzoylecgonine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Monitoring Cocaine Use and Abstinence:

- Clinical Trials: Benzoylecgonine levels in urine serve as an objective measure of cocaine use in clinical trials for developing addiction treatments. Quantitative analysis, unlike qualitative methods, allows researchers to distinguish between continued cocaine use and single instances, and even track changes in cocaine quantity used over time. This information is crucial for evaluating the effectiveness of potential therapies [].

Understanding Cocaine Metabolism and Elimination:

- Pharmacokinetic Studies: Benzoylecgonine's presence and concentration in urine samples aid in understanding the body's metabolism and elimination of cocaine. Researchers can track the rate of benzoylecgonine excretion, which provides valuable insights into factors influencing cocaine clearance from the body [].

Epidemiological Studies:

- Sewage Epidemiology: By analyzing benzoylecgonine levels in wastewater, researchers can indirectly estimate cocaine use patterns within a specific community. This approach, known as sewage epidemiology, offers a non-invasive and anonymous method for monitoring trends in cocaine use at the population level [].

Forensic Applications:

- Drug Testing: Benzoylecgonine detection in urine or blood samples is used in forensic settings to confirm cocaine use or recent exposure. The detection window for benzoylecgonine can vary depending on factors like individual metabolism and the amount of cocaine consumed, but it generally persists longer than cocaine itself, making it a valuable tool for forensic investigations [, ].

Benzoylecgonine is the primary metabolite of cocaine, an illicit stimulant drug. It is formed in the liver when cocaine undergoes hydrolysis by carboxylesterases []. Benzoylecgonine itself is pharmacologically inactive, but its presence in urine is a reliable indicator of recent cocaine use. This makes it the target compound in most cocaine urine drug screens and wastewater analysis for community-wide drug use trends [].

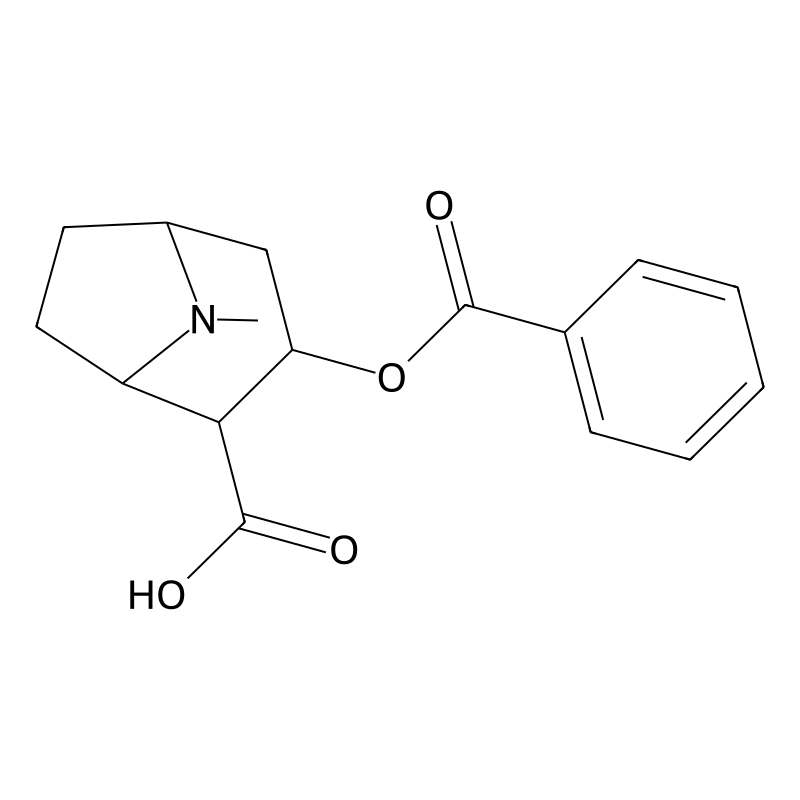

Molecular Structure Analysis

Benzoylecgonine has a complex molecular structure classified as a tropane alkaloid and a benzoate ester []. Key features include:

- Tropane core: A bicyclic ring system containing a nitrogen atom. This core structure is found in many other alkaloids with physiological effects [].

- Benzoyl group: An aromatic group attached to the tropane core by an ester linkage. This group contributes to the overall hydrophobicity of the molecule [].

- Carboxylic acid group: Present on the tropane core, this functional group contributes to the weak acidic properties of benzoylecgonine [].

The specific arrangement of these groups within the molecule is crucial for its detection in drug tests, as antibodies used in the tests are designed to recognize this unique structure [].

Chemical Reactions Analysis

Synthesis:

Benzoylecgonine is not typically synthesized for commercial purposes due to its natural occurrence in coca plants and its association with cocaine. However, boiling cocaine freebase in water can readily convert it to benzoylecgonine [].

Metabolism:

As mentioned earlier, benzoylecgonine is the main metabolite of cocaine. The reaction is a hydrolysis mediated by carboxylesterases in the liver [].

C17H21NO4 (cocaine) + H2O -> C16H19NO4 (benzoylecgonine) + CH3OH (methanol) []

Excretion:

Benzoylecgonine is primarily eliminated through urine, with a detection window of several days depending on the amount of cocaine consumed [].

Physical and Chemical Properties

Benzoylecgonine itself is not pharmacologically active. However, as a metabolite of cocaine, it can provide some insight into cocaine's mechanism of action. Cocaine interacts with dopamine transporters in the brain, blocking the reuptake of dopamine, leading to increased dopamine levels and the characteristic stimulatory effects []. While benzoylecgonine lacks this activity, its presence indicates that cocaine has interacted with these transporters.

While benzoylecgonine itself is considered pharmacologically inactive, it has been associated with various biological effects. Research indicates that it exhibits sub-lethal toxicities, acting as a vasoconstrictor more potent than cocaine . Studies have shown that even low concentrations of benzoylecgonine can alter protein expression related to calcium homeostasis and oxidative stress responses . Furthermore, its presence in the body serves as an important biomarker for cocaine use, making it valuable for drug screening tests .

Benzoylecgonine has several applications:

- Drug Testing: It is the primary target compound in urine drug screens for detecting cocaine use due to its stability and longer retention time compared to cocaine .

- Research: Studies on benzoylecgonine contribute to understanding the metabolic pathways of cocaine and its toxicological implications, aiding in developing treatment strategies for cocaine addiction and overdose .

- Environmental Monitoring: Benzoylecgonine has been detected in wastewater and drinking water supplies, prompting research into its ecological impact and degradation methods .

Recent studies have focused on the interaction of benzoylecgonine with various enzymes. Notably, human butyrylcholinesterase has shown activity against benzoylecgonine, suggesting potential pathways for detoxification or therapeutic interventions related to cocaine overdose treatment . Additionally, molecular docking studies have revealed insights into how benzoylecgonine binds with serine esterases, which may inform future enzyme design for enhanced catalytic efficiency against this metabolite .

Benzoylecgonine shares structural similarities with several related compounds. Here are some notable ones:

| Compound | Description | Unique Features |

|---|---|---|

| Cocaine | A potent stimulant drug | Exhibits strong psychoactive effects |

| Ecgonine Methyl Ester | Another metabolite of cocaine | Less toxic than benzoylecgonine |

| Norcocaine | A minor metabolite of cocaine | Has stimulant properties but less potent than cocaine |

| Benzocaine | A local anesthetic derived from benzoic acid | Used primarily for pain relief; lacks central nervous system effects |

Benzoylecgonine's uniqueness lies in its role as a primary metabolite that serves as a marker for cocaine use while being biologically inactive compared to its parent compound, cocaine. Its longer retention time in biological systems also differentiates it from other metabolites like ecgonine methyl ester and norcocaine .

Liquid Chromatography/Tandem Mass Spectrometry Applications

Liquid chromatography coupled with tandem mass spectrometry represents the current standard for benzoylecgonine analysis, offering exceptional specificity and sensitivity. The technique eliminates the derivatization step required for gas chromatographic methods, significantly reducing analytical complexity and potential sources of error [1].

Fast-gradient liquid chromatography/tandem mass spectrometry methodologies have demonstrated remarkable efficiency for routine confirmation of immunoassay-positive samples. These methods utilize reversed-phase columns with optimized gradient elution programs, achieving chromatographic separation within minimal run times. Simultaneous multiple reaction monitoring of three discrete transitions for each compound ensures reliable identification, with quantitation achieved through internal standard calibration techniques [1].

The implementation of ultra-high performance liquid chromatography has further enhanced analytical capabilities. Modern applications demonstrate linear responses across concentration ranges from 0.025 to 250 nanograms per milliliter, with determination coefficients consistently exceeding 0.991 across multiple biological matrices including blood, urine, oral fluid, hair, and fingernails [2]. These methodologies achieve limits of detection as low as 0.005 nanograms per milliliter and limits of quantification at 0.025 nanograms per milliliter [2].

Sample preparation for liquid chromatography/tandem mass spectrometry applications typically involves solid-phase extraction followed by direct injection without derivatization. The method demonstrates excellent precision with coefficients of variation ranging from 0.6 to 6.8 percent at therapeutic concentrations [1]. Matrix effects are effectively controlled through the use of deuterated internal standards, with ion suppression values typically ranging from negative 4.6 to negative 14.4 percent [2].

Gas Chromatography/Mass Spectrometry Methodologies

Gas chromatography/mass spectrometry remains a fundamental technique for benzoylecgonine analysis, particularly valued for its robust identification capabilities and widespread availability in forensic laboratories. The technique requires derivatization of benzoylecgonine due to its polar nature and thermal instability [3] [4].

Multiple derivatization strategies have been developed to optimize analytical performance. Silylation using N-methyl-N-(trimethylsilyl)trifluoroacetamide with trimethylchlorosilane produces stable derivatives suitable for gas chromatographic analysis [5]. Alternative approaches include perfluoroalkylation using pentafluoropropionic anhydride and pentafluoropropanol, which provides enhanced sensitivity and selectivity [6] [7].

Diazomethane derivatization represents an innovative approach for converting benzoylecgonine to its methyl ester derivative. This reaction proceeds rapidly under mild conditions and produces minimal by-products, eliminating the need for additional purification steps. The method achieves detection limits as low as 25 nanograms per milliliter using full-scan mass spectrometry [3].

Fast gas chromatography methodologies have been developed to improve analytical throughput without compromising reliability. These approaches employ higher temperature ramp rates and shorter capillary columns, reducing total analysis time by approximately 50 percent while maintaining comparable precision and accuracy to conventional methods [8].

Hexyl chloroformate derivatization combined with solid-phase microextraction provides an alternative approach for benzoylecgonine analysis. This technique conducts derivatization directly in urine matrices while maintaining excellent linearity across the range of 0.10 to 20.0 micrograms per milliliter [4].

Sample Preparation Protocols

Liquid-Liquid Extraction Methods

Liquid-liquid extraction methodologies provide cost-effective approaches for benzoylecgonine isolation from biological matrices. These techniques exploit the differential solubility of benzoylecgonine under varying pH conditions to achieve selective extraction [9] [10].

Two-step liquid-liquid extraction schemes have demonstrated effectiveness for benzoylecgonine analysis. The methodology involves an initial wash step prior to extraction and derivatization, requiring only 0.5 milliliters of urine. Benzoylecgonine extraction is performed under basic pH conditions using dichloromethane, achieving recovery rates exceeding 70 percent [9].

Single-step liquid-liquid extraction using ethyl ether and isopropanol mixtures (9:1 ratio) has shown promising results for cocaine analysis, with mean recovery of 74.49 percent. The method demonstrates linearity from 20 to 2000 nanograms per milliliter with limits of detection and quantification at 5 and 20 nanograms per milliliter, respectively [11].

Extractive alkylation represents an advanced liquid-liquid extraction approach that combines extraction and derivatization in a single step. This methodology uses alkyl halides in the organic phase to simultaneously extract and derivatize benzoylecgonine, though competition between analytes and other anions for phase transfer reagents can limit efficiency [3].

Solid Phase Extraction Strategies

Solid-phase extraction has emerged as the preferred sample preparation technique for benzoylecgonine analysis due to its superior selectivity, reproducibility, and reduced matrix effects. Multiple sorbent chemistries have been developed to optimize extraction efficiency across different analytical requirements [12] [13].

Mixed-mode cation exchange sorbents provide excellent selectivity for benzoylecgonine extraction. These materials combine reversed-phase and ion-exchange mechanisms, enabling selective retention of basic compounds while eliminating interfering matrix components. Bond Elut Certify cartridges demonstrate consistent performance with recovery rates exceeding 80 percent [14] [12].

Polymer-based cation-exchange extraction columns used in conjunction with positive pressure manifolds have proven effective for high-volume forensic applications. The methodology utilizes pentafluoropropionic anhydride and pentafluoropropanol derivatization, achieving average extraction efficiency of 80 percent with limits of detection and quantification at 12.5 nanograms per milliliter [12].

Water-wettable sorbents eliminate conditioning and equilibration steps, simplifying extraction procedures while maintaining analytical performance. Oasis Mixed-Mode Cation Exchange materials enable low elution volumes that eliminate evaporation and reconstitution requirements, reducing overall sample preparation time [13].

Micro-elution solid-phase extraction plates represent the latest advancement in sample preparation technology. These systems use minimal sample and solvent volumes while maintaining excellent extraction efficiency. The approach is particularly suited for high-throughput applications where sample conservation and reduced waste generation are priorities [13].

Spectroscopic Identification Methods

Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of benzoylecgonine, enabling unambiguous identification in complex matrices. Complete assignments of proton and carbon-13 nuclear magnetic resonance spectra have been accomplished using two-dimensional correlation experiments including gradient correlation spectroscopy, heteronuclear single quantum coherence, and heteronuclear multiple bond correlation techniques [15].

Quantitative nuclear magnetic resonance without deuterated solvents has been developed for simultaneous analysis of cocaine and adulterants. This methodology demonstrates excellent precision below 5 percent with linearity exceeding 0.99 and detection limits ranging from 0.126 to 0.666 milligrams per milliliter [16]. The technique offers advantages of low cost, non-destructive analysis, and capability to detect non-volatile compounds [16].

Two-dimensional maximum quantum nuclear magnetic resonance provides rapid identification of cocaine forms in complex mixtures. The technique achieves identification in under 3 minutes using non-uniform sampling acceleration, making it suitable for forensic applications where rapid screening is required [17] [18].

Attenuated total reflectance Fourier transform infrared spectroscopy enables portable analysis of benzoylecgonine in alternative matrices such as fingernails. The technique identifies characteristic absorption bands at 978, 1010, 1027, 1055, 1071, and 1105 reciprocal centimeters corresponding to specific molecular vibrations [19]. Principal component analysis of spectral data enables discrimination between drug-positive and drug-negative samples [19].

Vibrational spectroscopy combined with density functional theory calculations enables complete spectral assignments for benzoylecgonine stereoisomers. Both R and S forms demonstrate similar energies and dipole moments, with solvation energies of negative 85.79 kilojoules per mole in aqueous solution [20].

Quality Assurance and Validation Parameters

Analytical method validation for benzoylecgonine analysis must comply with international guidelines including those established by the European Medicines Agency, Food and Drug Administration, and Society of Toxicological and Forensic Chemistry. Comprehensive validation encompasses linearity, precision, accuracy, selectivity, limits of detection and quantification, recovery, and stability assessments [21] [22].

Linearity studies require correlation coefficients exceeding 0.99 across the analytical range with calibration curves constructed using authentic standards in appropriate matrices. Typical linear ranges extend from limits of quantification to at least 100 times the cutoff concentration, ensuring adequate dynamic range for forensic applications [23] [24].

Precision assessments include both intra-day and inter-day variability determinations at multiple concentration levels. Acceptable precision requires coefficients of variation below 15 percent at all tested concentrations except at the limit of quantification where 20 percent is acceptable [21] [22].

Accuracy evaluations compare measured concentrations against known spiked levels across the analytical range. Results must fall within 85 to 115 percent of theoretical values for most concentration levels, with 80 to 120 percent acceptable at the limit of quantification [25] [26].

Limits of detection are established using signal-to-noise ratios of 3:1, while limits of quantification require signal-to-noise ratios of 10:1 with acceptable precision and accuracy. Modern liquid chromatography/tandem mass spectrometry methods achieve limits of detection from 0.005 to 30 nanograms per milliliter depending on matrix and instrumentation [2] [26].

Recovery studies evaluate extraction efficiency by comparing processed samples against unprocessed standards. While 100 percent recovery is not mandatory, methods must demonstrate consistent and reproducible extraction across the analytical range. Typical recovery values range from 70 to 96 percent for various extraction techniques [27] [12].

Matrix effects assessments compare analyte responses in biological matrices against responses in neat solutions. Significant matrix effects require compensation through internal standard correction or alternative sample preparation approaches. Ion suppression values should remain consistent across different matrix lots [2] [26].

Stability evaluations examine analyte stability under various storage and processing conditions. Studies must demonstrate stability during sample collection, transport, storage, and analysis to ensure result reliability. Processed sample stability typically extends 7 days under refrigerated conditions [25].

Emerging Analytical Technologies

Point-of-care biosensing systems represent a significant advancement in benzoylecgonine detection, offering high specificity, portability, and relatively low cost for rapid on-site analysis. Electrochemical immunosensors incorporating benzoylecgonine antibodies with electroactive macromonomers demonstrate linear responses in the 0.5 to 25 micromolar range for both benzoylecgonine and cocaine [28].

Smartphone-based lateral flow assays provide innovative approaches for field testing applications. These systems utilize biomimetic materials such as poly(p-phenylene) β-cyclodextrin poly(ethylene glycol) combined with gold nanoparticle conjugates to achieve quantitative cocaine detection. The technology enables analysis of color intensities directly correlated with analyte concentration through mobile applications [29].

Surface mass spectrometry techniques enable direct analysis of benzoylecgonine from various substrates including fingerprints. Desorption electrospray ionization and matrix-assisted laser desorption ionization demonstrate capabilities for detecting benzoylecgonine and cocaine in latent fingerprints with good correlation to conventional testing methods [30] [31].

Portable mass spectrometry systems combine chromatographic separation with miniaturized mass spectrometers for field-deployable analysis. These systems achieve limits of detection below 30 nanograms per milliliter for benzoylecgonine in urine and oral fluid, making them suitable for roadside or clinic-based drug testing applications [32] [33].

Molecularly imprinted polymer-based sensors provide selective recognition elements that interact specifically with target analytes. These materials demonstrate excellent selectivity, sensitivity, durability, and cost-effectiveness, making them suitable for rapid on-site testing in law enforcement and public health monitoring applications [28].

Screen-printed electrodes offer simple, portable, low-cost analysis platforms requiring minimal sample volumes. These devices can be modified with carbon nanotubes or molecularly imprinted polymers to enhance sensitivity and selectivity for benzoylecgonine detection [28].

Reference Materials and Standardization

Certified reference materials form the foundation for accurate benzoylecgonine analysis, providing traceability to national and international measurement standards. The National Institute of Standards and Technology Standard Reference Material 1508a represents the primary reference for benzoylecgonine in freeze-dried urine matrices [34].

Standard Reference Material 1508a consists of four bottles containing different benzoylecgonine concentrations: blank, low (78.1 ± 4.0 nanograms per milliliter), medium (161.0 ± 6.8 nanograms per milliliter), and high (315 ± 15 nanograms per milliliter) levels. These materials undergo rigorous characterization using multiple independent analytical methods to ensure accuracy and traceability [34].

Benzoylecgonine reference standards are typically supplied as 1.0 milligram per milliliter solutions in methanol, sealed under argon in glass ampoules for long-term stability. These materials undergo comprehensive characterization including concentration accuracy, homogeneity, stability, and uncertainty assessments [35] [36].

Deuterated internal standards including benzoylecgonine-d3 and benzoylecgonine-d8 provide essential tools for isotope dilution mass spectrometry methods. These materials compensate for matrix effects and extraction losses, ensuring accurate quantification across diverse analytical conditions [37] [38].

Quality control materials at multiple concentration levels enable ongoing method performance monitoring. These materials should bracket the analytical range and include concentrations at decision points such as cutoff levels for regulatory compliance [34] [39].

Proficiency testing programs provide external quality assurance through inter-laboratory comparisons. Organizations such as the College of American Pathologists and RTI International offer regular proficiency testing for benzoylecgonine analysis, enabling laboratories to demonstrate analytical competence [40].

[36] Emerald Scientific. "Benzoylecgonine solution 1.0 mg/mL in methanol, ampule of 1 mL, certified reference material." Product Information.

[34] National Institute of Standards and Technology. "Standard Reference Material 1508a: Benzoylecgonine (Cocaine Metabolite) in Freeze-Dried Urine." Certificate of Analysis.

[37] Lipomed Inc. "Benzoylecgonine-D8 Reference Materials." Product Information COC-1800-FB.

[40] Ellerbe, P., et al. "The certification of cocaine and benzoylecgonine in a human urine standard reference material." Journal of Analytical Toxicology, vol. 16, no. 3, 1992, pp. 158-162.

[39] Avantor Sciences. "Supelco Drug and metabolite standards, Benzoylecgonine solutions, (CRM)." Product Information.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Wikipedia

Butyl_nitrite